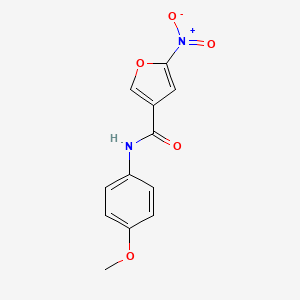

N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide

Description

Historical Development of Nitrofuran Derivatives

Nitrofuran derivatives have occupied a pivotal role in antimicrobial chemotherapy since the mid-20th century. The discovery of nitrofurantoin in 1953 marked a watershed moment, establishing the nitrofuran core as a pharmacophore capable of targeting urinary tract infections through bacterial enzyme inhibition. Early derivatives focused on optimizing solubility and bioavailability, often through modifications at the furan ring’s 5-position. The introduction of electron-withdrawing groups, such as nitro substituents, enhanced redox cycling activity, enabling reactive oxygen species generation in bacterial cells.

Subsequent decades saw diversification into antitumor and antiparasitic applications, driven by the nitro group’s capacity to disrupt DNA synthesis. However, structural limitations—notably metabolic instability and toxicity—prompted chemists to explore substitutions at the 3-position. The incorporation of carboxamide functionalities, as seen in this compound, emerged as a strategy to improve target specificity and reduce off-target effects. This evolution reflects a broader trend in medicinal chemistry: the deliberate integration of heterocyclic frameworks with polar substituents to balance potency and pharmacokinetics.

Positional Significance of 3-Carboxamide Substitution

The 3-carboxamide group in this compound confers distinct advantages over simpler nitrofuran analogs. Structurally, the amide linkage introduces hydrogen-bonding capabilities, enhancing interactions with bacterial nitroreductases and eukaryotic targets such as kinases. Computational studies suggest that the planar carboxamide group aligns with active-site residues in E. coli nitroreductase, facilitating nitro group reduction and subsequent free radical generation.

Comparative analyses with 2-carboxamide variants reveal marked differences in bioavailability. The 3-position’s spatial orientation improves solubility in polar solvents (e.g., dimethyl sulfoxide and methanol), as evidenced by the compound’s logP value of 1.2. This property is critical for in vivo applications, where aqueous solubility dictates tissue penetration. Furthermore, the methoxyphenyl substituent at the amide nitrogen introduces steric bulk, shielding the furan ring from premature metabolic degradation—a common limitation in early nitrofurans.

| Property | Value/Characteristic | Significance |

|---|---|---|

| Nitro Group Position | 5-position of furan ring | Enhances redox activity and antimicrobial potency[ |

Properties

CAS No. |

122060-90-6 |

|---|---|

Molecular Formula |

C12H10N2O5 |

Molecular Weight |

262.22 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-5-nitrofuran-3-carboxamide |

InChI |

InChI=1S/C12H10N2O5/c1-18-10-4-2-9(3-5-10)13-12(15)8-6-11(14(16)17)19-7-8/h2-7H,1H3,(H,13,15) |

InChI Key |

BIJUAPRCCVRJLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=COC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Formation and Amide Coupling

A widely used method involves converting 5-nitrofuran-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl2) in an inert atmosphere, followed by reaction with 4-methoxyaniline in the presence of a base such as triethylamine.

- Dissolve 5-nitrofuran-3-carboxylic acid (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Add thionyl chloride dropwise at room temperature and stir for approximately 5 hours to form the acid chloride intermediate.

- In a separate flask, dissolve 4-methoxyaniline (1.0 equiv) and triethylamine (2.0 equiv) in DCM.

- Add the acid chloride solution to the amine solution slowly, stirring at room temperature for 5 hours.

- Remove solvent under reduced pressure and purify the crude product by column chromatography.

This method yields the target amide with good purity and moderate to high yields, typically in the range of 60–85% depending on reaction conditions and purification efficiency.

Alternative Coupling Agents

While thionyl chloride is common, other coupling agents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides can be employed to activate the carboxylic acid for amide bond formation. These methods may offer milder conditions or improved selectivity but are less frequently reported specifically for this compound.

Reaction Conditions and Optimization

- Solvent: Dichloromethane is preferred for acid chloride formation and coupling due to its inertness and good solubility profile.

- Temperature: Room temperature stirring is sufficient; elevated temperatures are generally avoided to prevent decomposition of the nitrofuran moiety.

- Base: Triethylamine is used to neutralize HCl generated during coupling and to maintain reaction pH.

- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures is standard.

Supporting Data and Research Findings

Reaction Yields and Purity

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | 5-nitrofuran-3-carboxylic acid + SOCl2, DCM, RT, 5 h | ~85 | In situ generation |

| Amide coupling | Acid chloride + 4-methoxyaniline + Et3N, DCM, RT, 5 h | 60–80 | Purified by column chromatography |

Characterization

- Melting point: Typically around 150–160 °C (varies with purity).

- IR spectroscopy: Characteristic amide NH stretch (~3350 cm⁻¹), carbonyl stretch (~1680 cm⁻¹), and nitro group bands (~1500 cm⁻¹).

- NMR spectroscopy: Aromatic protons of 4-methoxyphenyl group and furan ring protons are clearly distinguishable; methoxy group appears as a singlet near 3.7 ppm.

- Mass spectrometry: Molecular ion peak consistent with molecular weight 262.22 g/mol.

Literature Examples

- A related study on 5-nitrofuran-2-carboxylamides demonstrated the use of thionyl chloride activation followed by amine coupling, yielding compounds with potent biological activity.

- The general procedure aligns with protocols for synthesizing nitrofuran carboxamides with various aromatic substitutions, confirming the robustness of this method.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid chloride + amine coupling | SOCl2, 4-methoxyaniline, Et3N, DCM | Room temp, 5 h each step | High yield, straightforward | Requires handling of SOCl2 |

| Carbodiimide coupling | DCC or EDC, 4-methoxyaniline | Mild, room temp | Avoids acid chlorides | Possible side reactions |

| Mixed anhydride method | Mixed anhydride reagents | Mild conditions | Selective activation | Less common for this compound |

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives, which may have distinct biological activities.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide belongs to a class of nitrofurans, which have demonstrated broad-spectrum antimicrobial properties. Studies have shown that derivatives of nitrofuran compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound was evaluated in an MRSA-infected mouse model, showcasing promising antibacterial efficacy comparable to standard treatments like vancomycin .

Antitrypanosomal Activity

Research indicates that nitrofuran derivatives, including this compound, possess potent trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds have been synthesized to enhance their efficacy and reduce cytotoxicity towards human cells. One study reported that certain analogues exhibited up to 1000-fold increased potency compared to traditional treatments like nifurtimox, suggesting a promising alternative for treating human African trypanosomiasis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Research has focused on modifying the phenyl and furan moieties to optimize their pharmacological properties. The introduction of various substituents at specific positions has been correlated with enhanced activity against target pathogens, leading to the identification of more effective therapeutic candidates .

Anticancer Potential

Emerging studies have also indicated that compounds similar to this compound exhibit anticancer properties. For example, some nitrofuran derivatives have shown cytotoxic effects against various cancer cell lines, including melanoma and colon carcinoma. The mechanisms of action are believed to involve apoptosis induction and inhibition of cell proliferation .

Data Table: Summary of Research Findings

Case Studies

- Antimicrobial Efficacy : In a study involving an MRSA-infected mouse model, this compound demonstrated significant bacterial load reduction in treated mice compared to controls, indicating its potential as a therapeutic agent against resistant bacterial strains .

- Antitrypanosomal Activity : A series of synthesized nitrofurans were tested for trypanocidal activity, revealing that certain analogues exhibited remarkable potency with minimal cytotoxic effects on human cells. This suggests a viable pathway for developing new treatments for African sleeping sickness .

- Cytotoxicity in Cancer Models : In vitro studies showed that nitrofuran derivatives could effectively induce apoptosis in cancer cell lines, with some compounds achieving IC50 values significantly lower than existing chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The nitro group is believed to undergo reduction within the bacterial cell, generating reactive intermediates that cause damage to DNA and other cellular components. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Key Observations :

- Nitroheterocycle vs. Thiophene : The nitro group in nitrothiophene analogs () enhances antibacterial activity but may reduce solubility compared to nitrofurans due to sulfur’s larger atomic radius .

- Aromatic Substitution: The 4-methoxyphenyl group in the target compound likely improves lipophilicity compared to 4-aminophenyl derivatives (), affecting membrane permeability .

Key Observations :

- Coupling Reagents : HATU-mediated couplings () are efficient for carboxamide bond formation but may require stringent purification .

- Reductive Conditions : Sodium dithionite () enables one-pot cyclization but risks over-reduction of nitro groups .

Physicochemical Properties

Critical properties include solubility, molecular weight, and toxicity:

Key Observations :

Key Observations :

Biological Activity

N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide is a compound that has garnered attention in recent years for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound belongs to the class of nitrofuran derivatives, characterized by the presence of a nitro group attached to a furan ring and a carboxamide functional group. Its molecular formula is CHNO, with a molecular weight of approximately 258.22 g/mol. The methoxyphenyl substituent plays a crucial role in enhancing the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through redox reactions facilitated by the nitro group. This interaction can lead to the formation of reactive intermediates that damage essential cellular structures, including DNA and proteins, thereby inducing cell death in pathogens and cancer cells alike.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The compound's mechanism involves the inhibition of bacterial enzymes critical for metabolism, leading to bacterial growth inhibition.

Comparative Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 32 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have reported its cytotoxic effects on various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .

Cytotoxicity Data

Case Studies and Research Findings

- Antimicrobial Studies : A study investigated the antimicrobial properties of various nitrofuran derivatives, including this compound. It was found to be significantly effective against multidrug-resistant strains of bacteria, highlighting its potential use as a novel antibiotic agent .

- Anticancer Research : Another study focused on the anticancer potential of this compound, revealing that it induces apoptosis in cancer cells through oxidative stress mechanisms. The research emphasized the need for further exploration into its structure-activity relationship to enhance efficacy while minimizing toxicity .

Q & A

Q. Optimization Tips :

- Adjust stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material.

- Test alternative solvents (e.g., THF or CH₂Cl₂) to improve solubility of intermediates.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer :

Based on structurally related carboxamides (e.g., ):

- Hazards : Potential acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335).

- PPE :

- Emergency Measures :

Basic: How can structural characterization of this compound be performed?

Methodological Answer :

A combination of analytical techniques is required:

Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), nitrofuran protons (δ ~7.5–8.5 ppm), and amide carbonyl (δ ~165–170 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .

X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (e.g., in ethanol/water) and analyze using a diffractometer (e.g., Mo-Kα radiation) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .

Q. Table: Key Spectral Signatures

| Technique | Expected Peaks | Purpose |

|---|---|---|

| ¹H NMR | δ 3.8 (s, OCH₃), δ 8.2 (s, furan-H) | Confirm substituents |

| FT-IR | 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | Functional group ID |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

Contradictions often arise from variations in assay conditions or compound purity. To address:

Purity Validation : Use HPLC (≥95% purity) and elemental analysis to confirm batch consistency .

Standardized Assays :

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against reference strains (e.g., S. aureus ATCC 25923) .

- Dose-Response Curves : Use triplicate experiments with positive controls (e.g., ciprofloxacin for antibacterial assays) .

Mechanistic Studies : Perform time-kill assays or ROS detection to differentiate bactericidal vs. static effects .

Advanced: What computational methods predict the reactivity and binding interactions of this compound?

Q. Methodological Answer :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., nitro group reactivity) .

Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial nitroreductases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

ADMET Prediction : Tools like SwissADME predict solubility (LogP ~2.5) and cytochrome P450 interactions to guide toxicity studies .

Advanced: How can functionalization of the nitrofuran core enhance the compound’s properties for targeted applications?

Q. Methodological Answer :

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, improving solubility but potentially reducing antimicrobial activity .

Methoxy Substitution : Replace 4-methoxy with electron-withdrawing groups (e.g., Cl) via Ullmann coupling to modulate electronic effects .

Hybrid Derivatives : Conjugate with triazole or pyrazole moieties (click chemistry) to enhance bioactivity. Characterize new derivatives via XRD to confirm structural integrity .

Q. Table: Functionalization Strategies

| Modification | Method | Expected Outcome |

|---|---|---|

| NO₂ → NH₂ | H₂/Pd-C | Increased solubility |

| OCH₃ → Cl | Cu-catalyzed coupling | Enhanced electrophilicity |

| Triazole addition | CuAAC reaction | Improved target selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.